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Introduction

JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 2 (mGIuR2).[1] As a PAM, it enhances the receptor's response to the
endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic
neurotransmission. Dysregulation of the glutamate system has been implicated in the
pathophysiology of various central nervous system (CNS) disorders. This document provides a
comprehensive overview of the in vivo activity of INJ-46356479 in various rodent models,
summarizing key findings, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

JNJ-46356479 functions as a positive allosteric modulator of the mGIuR2 receptor.[1]
Presynaptically located mGIuR2s act as autoreceptors, and their activation leads to an
inhibition of glutamate release. By potentiating the effect of endogenous glutamate on these
receptors, JNJ-46356479 effectively reduces excessive glutamate release in the synapse. This
mechanism is particularly relevant in conditions thought to be driven by hyperglutamatergic
states.

Signaling Pathway
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The activation of mGIuR2 by glutamate, enhanced by JNJ-46356479, initiates a downstream
signaling cascade through its coupling with Gai/o proteins. This leads to the inhibition of
adenylyl cyclase, resulting in decreased cyclic AMP (cCAMP) levels and subsequent modulation

of downstream effectors.
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Mechanism of JNJ-46356479 action at the presynaptic terminal.

In Vivo Efficacy in a Rodent Model of Schizophrenia

JNJ-46356479 has been evaluated in the ketamine-induced mouse model of schizophrenia,
which recapitulates certain behavioral and neuropathological features of the disorder.

Quantitative Data Summary
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_ Dose of JNJ- o
Model Species Key Findings
46356479
Reverses cognitive
and social
Postnatal Ketamine ) impairments. Mitigates
10 mg/kg (daily, PND ] )
Model of Mouse alterations in neuronal
_ _ 35-60) )
Schizophrenia markers (parvalbumin-
positive cells and c-
Fos expression).[2]
Attenuates apoptosis
Postnatal Ketamine in the brain by partially
Model of Mouse Not specified restoring levels of the

Schizophrenia

anti-apoptotic protein
Bcl-2.[1]

Experimental Protocol: Posthatal Ketamine Model

This protocol describes the induction of schizophrenia-like phenotypes in mice using ketamine
and subsequent treatment with INJ-46356479.
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Postnatal Ketamine Model Workflow
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Experimental workflow for the postnatal ketamine model.

In Vivo Efficacy in a Rodent Model of Seizures

JNJ-46356479 has demonstrated anticonvulsant activity in the 6-Hz model of psychomotor
seizures in mice, a model used to identify drugs effective against therapy-resistant partial
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seizures.
Quantitative Data Summary
Median Effective
Model Species Stimulus Intensity Dose (ED50) of JNJ-
46356479
6-Hz Seizure Model Mouse 32 mA 2.8 mg/kg
6-Hz Seizure Model Mouse 44 mA 10.2 mg/kg

Data from a study evaluating the synergistic effects of INJ-46356479 with levetiracetam.

Experimental Protocol: 6-Hz Seizure Model

This protocol outlines the procedure for inducing psychomotor seizures in mice and assessing
the anticonvulsant effects of INJ-46356479.

6-Hz Seizure Model Workflow

Corneal Stimulation
(6 Hz, 0.2 ms pulse, 3s duration)
at 32 mA or 44 mA

Administer JNJ-46356479 Waiting Period
(or vehicle) (Time to Peak Effect)

Click to download full resolution via product page
Workflow for the 6-Hz psychomotor seizure model in mice.

Pharmacokinetics in Rodents

While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and absolute
bioavailability for INJ-46356479 in rodents are not publicly available in the reviewed literature,
it has been described as having a favorable pharmacokinetic profile. Compared to earlier
MGIuR2 PAMs, JNJ-46356479 exhibits lower clearance, higher oral exposure, and higher
bioavailability in both rodent and non-rodent species.[1] This improved profile suggests good

drug-like properties for in vivo applications.
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Conclusion

JNJ-46356479 demonstrates significant in vivo activity in rodent models of schizophrenia and
seizures. Its mechanism as a positive allosteric modulator of mGIluR2 allows for the attenuation
of hyperglutamatergic states, leading to improvements in behavioral and neuropathological
outcomes. The compound's favorable pharmacokinetic properties further support its utility as a
research tool and potential therapeutic agent. The detailed experimental protocols provided
herein offer a foundation for the design of future preclinical studies investigating the role of
MGIuR2 modulation in CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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